

# Physical and chemical properties of Bis(phenylthio)methane

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## Compound of Interest

Compound Name: *Bis(phenylthio)methane*

Cat. No.: *B1346630*

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## An In-depth Technical Guide to Bis(phenylthio)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Bis(phenylthio)methane**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

## Core Properties of Bis(phenylthio)methane

**Bis(phenylthio)methane**, also known as Formaldehyde diphenyl mercaptal, is a sulfur-containing organic compound.[1][2] It serves as a versatile reagent in organic synthesis.

## Physical Properties

**Bis(phenylthio)methane** is a light yellow crystalline powder at room temperature.[3] It is generally described as a white to light yellow solid or crystalline powder.[4][5] The compound is insoluble in water.[3]

Property	Value	Unit	Source
Molecular Formula	C13H12S2	[2][3][4]	
Molecular Weight	232.36	g/mol	[1]
Appearance	Light yellow crystalline powder	[3]	
Melting Point	34-37	°C	
32 - 37	°C	[6]	
33.5-39.5	°C	[4]	
Boiling Point	194	°C	at 8 mmHg
Flash Point	113	°C	(closed cup)
Density	1.191	g/cm <sup>3</sup>	(Predicted)
Vapour Pressure	5.81E-05	mmHg	at 25°C[3]
Water Solubility	Insoluble	[3]	

## Chemical and Spectroscopic Properties

Key chemical identifiers and spectroscopic data are crucial for the accurate identification and application of **Bis(phenylthio)methane**.

Identifier/Spectrum	Value/Information	Source
CAS Number	3561-67-9	
InChI Key	ZHUPZVIALZHGGP-UHFFFAOYSA-N	
Canonical SMILES	<chem>C1=CC=C(C=C1)SCSC2=CC=CC=C2</chem>	
<sup>1</sup> H NMR	Spectrum available	
<sup>13</sup> C NMR	Spectrum available	
IR Spectrum	Spectrum available	
Mass Spectrum	Spectrum available	

## Synthesis of Bis(phenylthio)methane

Several synthetic routes to **Bis(phenylthio)methane** have been reported. Below are detailed protocols for two common methods.

### Method 1: From Formaldehyde and Thiophenol

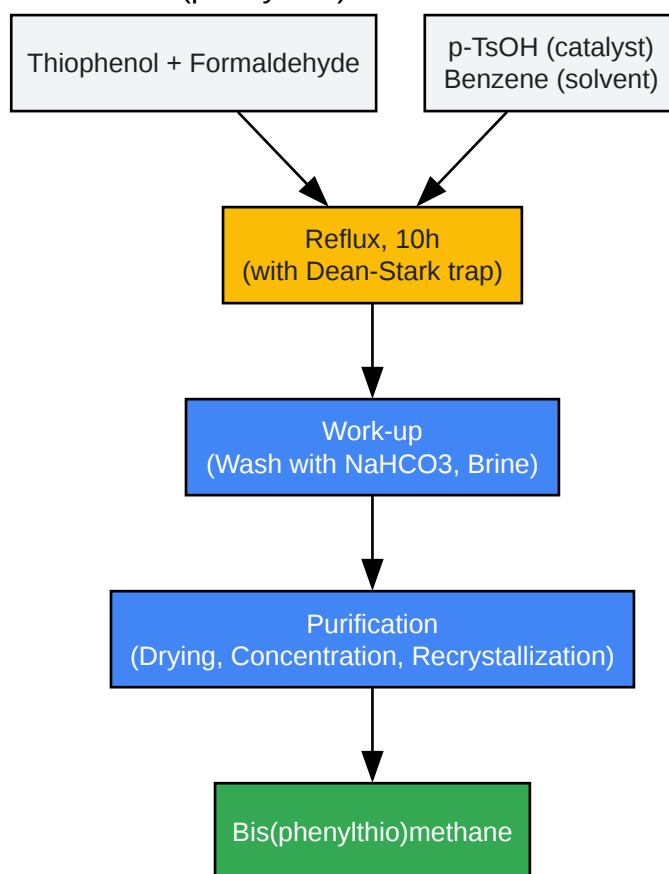
This method involves the reaction of formaldehyde with thiophenol in the presence of an acid catalyst.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve thiophenol in benzene.
- **Reagent Addition:** Add formaldehyde and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
- **Reaction Conditions:** Heat the mixture to reflux for 10 hours. Water formed during the reaction is removed by azeotropic distillation using the Dean-Stark trap.[3]

- Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or chromatography.

## Synthesis of Bis(phenylthio)methane via Formaldehyde



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Synthesis of **Bis(phenylthio)methane** from Formaldehyde.

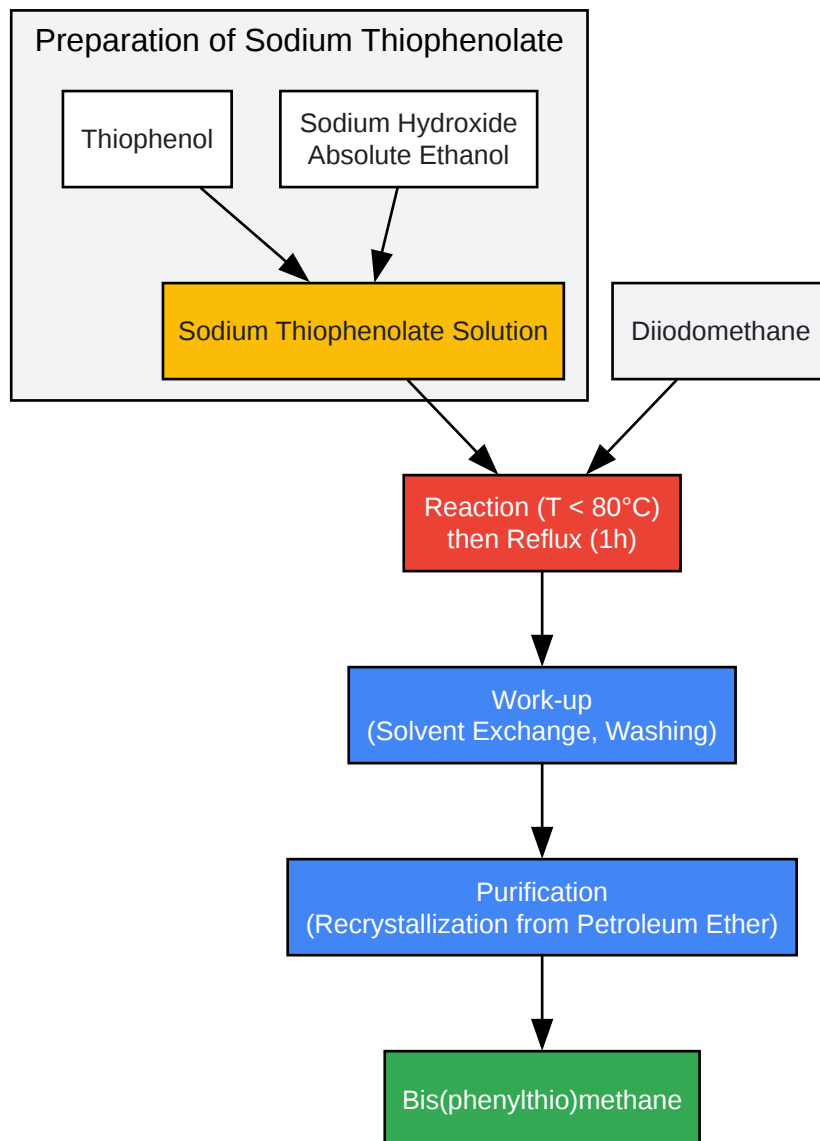
## Method 2: From Diiodomethane and Sodium Thiophenolate

This alternative synthesis involves the reaction of diiodomethane with sodium thiophenolate.[3]

Experimental Protocol:

- Preparation of Sodium Thiophenolate: Dissolve thiophenol in absolute ethanol. Add sodium hydroxide to form a solution of sodium thiophenolate in ethanol.[3]
- Reaction Setup: In a separate reaction vessel, add the prepared sodium thiophenolate solution.
- Reagent Addition: Slowly add diiodomethane to the solution, ensuring the temperature does not exceed 80°C.[3]
- Reaction Conditions: After the addition is complete, heat the mixture to reflux for 1 hour.[3]
- Work-up: Evaporate the majority of the ethanol. Add water and diethyl ether to the residue and separate the layers. Wash the ether layer with a dilute sodium hydroxide solution and then with water.[3]
- Purification: Dry the ether layer and evaporate the solvent to obtain the crude product. Recrystallize the crude product from petroleum ether to yield pure **Bis(phenylthio)methane**.  
[3] The reported yield for this method is 80%.[3]

## Synthesis of Bis(phenylthio)methane via Diiodomethane



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Synthesis of **Bis(phenylthio)methane** from Diiodomethane.

## Chemical Reactivity and Applications

**Bis(phenylthio)methane** is a valuable synthetic intermediate. It can be used to produce bis-benzenesulfonyl-methane by oxidation with chromium trioxide in glacial acetic acid.[3]

Furthermore, it is utilized in the synthesis of various compounds, including dihydroxy thioethers, organometallic complexes, and diphenyl dithioacetals.

## Safety and Handling

**Bis(phenylthio)methane** is known to cause skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[3]

Handling Precautions:

- Use only in a well-ventilated area.[3]
- Wear suitable protective clothing, gloves, and eye/face protection.[3][7]
- Avoid breathing dust.[6]
- Wash skin thoroughly after handling.[7]

First Aid Measures:

- In case of eye contact: Rinse immediately with plenty of water for several minutes and seek medical advice.[3][6][7]
- In case of skin contact: Wash off immediately with soap and plenty of water.[6][7] If skin irritation occurs, get medical advice.[7][8]
- If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][6]

Storage:

- Store in a dry, cool, and well-ventilated place.[6]
- Keep the container tightly closed.[3][6]

## Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature to suggest that

**Bis(phenylthio)methane** is directly involved in any biological signaling pathways. Its primary role is that of a chemical building block in organic synthesis. Therefore, diagrams of signaling pathways are not applicable to this compound. The experimental workflows for its synthesis are detailed in the synthesis section of this document.

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